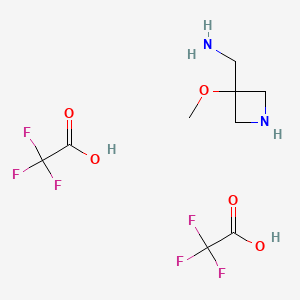

(3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid)

Beschreibung

(3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) is a bicyclic amine salt characterized by a methoxy-substituted azetidine ring and a trifluoroacetic acid (TFA) counterion. This compound is typically synthesized via acid-catalyzed deprotection of Boc-protected precursors, followed by salt formation with TFA . It exists as a white crystalline solid, soluble in polar organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO) . Its primary application lies in pharmaceutical research as an intermediate for bioactive molecules, leveraging the azetidine scaffold’s conformational rigidity and the TFA counterion’s stabilizing properties .

Eigenschaften

IUPAC Name |

(3-methoxyazetidin-3-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2C2HF3O2/c1-8-5(2-6)3-7-4-5;2*3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAVXCXWUPBVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyazetidin-3-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the methoxy and methanamine groups. One common synthetic route includes the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. The methoxy group can be introduced via methylation reactions, and the methanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of (3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bis(trifluoroacetic acid) salt form is typically obtained by treating the free base with trifluoroacetic acid.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxyazetidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Methoxyazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (3-Methoxyazetidin-3-yl)methanamine is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for producing polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (3-Methoxyazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The azetidine ring’s ring strain can facilitate binding to enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methanamine groups can further influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and physicochemical properties of (3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) with analogous bis(trifluoroacetate) salts:

Key Differences

- Molecular Rigidity: Bicyclic amines (e.g., 3,6-diazabicyclo[3.1.1]heptane) offer greater conformational restriction than monocyclic azetidines, impacting target selectivity .

Research Findings and Data

Comparative Solubility Data

| Compound | Solubility in DCM | Solubility in DMSO | Solubility in H₂O |

|---|---|---|---|

| (3-Methoxyazetidin-3-yl)methanamine; TFA | High | High | Low |

| 3-Methyl-3,6-diazabicycloheptane; TFA | Moderate | High | Very low |

| Aminomalonic Acid Derivative; TFA | Low | Moderate | pH-dependent |

Stability Under Ambient Conditions

Biologische Aktivität

The compound (3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (3-Methoxyazetidin-3-yl)methanamine bis(trifluoroacetic acid)

- Molecular Formula : C₆H₈F₆N₂O₂

- CAS Number : 2173090-18-9

Synthesis

The synthesis of (3-Methoxyazetidin-3-yl)methanamine typically involves several steps:

- Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Methoxylation : Introduction of the methoxy group can be achieved through methylation reactions.

- Formation of Trifluoroacetate Salt : The final product is often isolated as a bis(trifluoroacetic acid) salt to enhance solubility and stability during biological assays.

The biological activity of (3-Methoxyazetidin-3-yl)methanamine is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, potentially impacting metabolic pathways relevant to disease states.

Pharmacological Studies

Recent studies have demonstrated the following biological activities:

- Antimicrobial Activity : In vitro assays indicate that (3-Methoxyazetidin-3-yl)methanamine exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of (3-Methoxyazetidin-3-yl)methanamine against a panel of bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL for gram-positive bacteria.

- Enhanced activity when combined with common antibiotics, suggesting potential for use in combination therapies .

Study 2: Cytotoxicity in Cancer Models

In a study exploring the cytotoxic effects on human cancer cell lines, (3-Methoxyazetidin-3-yl)methanamine was found to induce apoptosis in a dose-dependent manner:

- IC50 values were determined at approximately 20 µM for breast cancer cells.

- Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer agent .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.